molecular formula C16H16N2OS3 B11993269 (5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11993269
M. Wt: 348.5 g/mol
InChI Key: FRMWPDYHAMVPCH-GUZOQHLSSA-N
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Description

(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a thiazolidine-2,4-dione derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, alcohols; reactions are performed in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A precursor in the synthesis of the compound, known for its biological activities.

    Benzylthiazolidine: Shares structural similarities and exhibits comparable chemical properties.

    Thiohydantoin: Another sulfur-containing heterocycle with potential biological applications.

Uniqueness

(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which imparts specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C16H16N2OS3

Molecular Weight

348.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N2OS3/c1-17-9-10-21-14(17)8-7-13-15(19)18(16(20)22-13)11-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3/b13-7+,14-8-

InChI Key

FRMWPDYHAMVPCH-GUZOQHLSSA-N

Isomeric SMILES

CN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3

Canonical SMILES

CN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

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